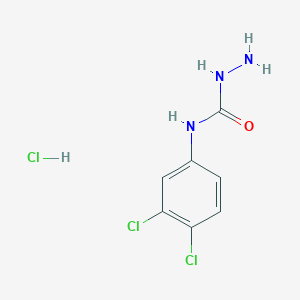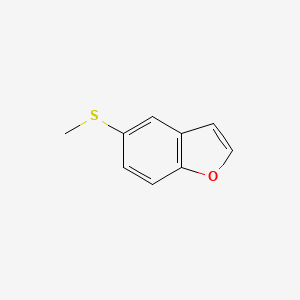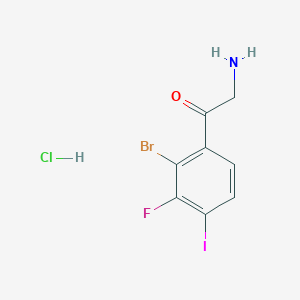
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is a chemical compound with the molecular formula C7H8Cl3N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl and hydrazinecarboxamide groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride typically involves the reaction of 3,4-dichloroaniline with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride include:
- N-(3,4-Dichlorophenyl)-2-(3-nitrobenzoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3-methylbenzoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide .
Uniqueness
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl and hydrazinecarboxamide groups contribute to its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H8Cl3N3O |
|---|---|
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
1-amino-3-(3,4-dichlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N3O.ClH/c8-5-2-1-4(3-6(5)9)11-7(13)12-10;/h1-3H,10H2,(H2,11,12,13);1H |
Clave InChI |
WBUIWNCRDCUIHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NN)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)

![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)





![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)


